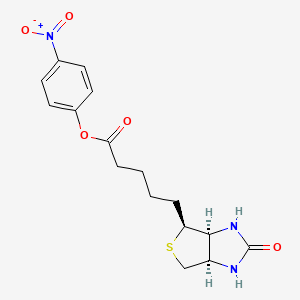

(+)-Biotin 4-nitrophenyl ester

Descripción general

Descripción

(+)-Biotin 4-nitrophenyl ester is a chemical compound that combines the properties of biotin and 4-nitrophenyl ester. Biotin, also known as vitamin H or coenzyme R, is a water-soluble B-vitamin that plays a crucial role in various metabolic processes. The 4-nitrophenyl ester group is often used in biochemical applications due to its ability to form stable linkages with other molecules.

Mecanismo De Acción

Target of Action

The primary targets of (+)-Biotin 4-nitrophenyl ester, also known as d-Biotin p-nitrophenyl ester, are biomolecules . This compound is used in the acylation of biomolecules, a standard method for indirect radiolabelling .

Mode of Action

The compound interacts with its targets through acylation . The 4-nitrophenyl (PNP) activated esters, such as this compound, are used to rapidly prepare 18 F-labelled acylation synthons in one step . This process involves the radiofluorination of an appropriate stable ester, hydrolysis of the ester, activation of the resulting acid to form an acylating agent, and final HPLC purification of the synthon .

Biochemical Pathways

The compound affects the biochemical pathways involved in the radiofluorination of biomolecules . The use of this compound allows for the indirect radiolabelling of sensitive biomolecules that cannot tolerate the harsh radiofluorination conditions .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its use in the preparation of 18F-labelled peptides . The preparation of these peptides remains challenging and time-consuming, often requiring multistep and laborious processes .

Result of Action

The result of the action of this compound is the production of radiopharmaceuticals that allow specific physiological processes occurring within the body to be detected at the cellular level . These radiopharmaceuticals are typically labelled with short-lived radionuclides including fluorine-18 (18F), carbon-11 (11C), and gallium-68 (68Ga) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of the PNP esters renders them more effective at acylation in comparison to their TFP-counterparts . Furthermore, the compound’s action can be influenced by the conditions under which radiofluorination occurs .

Análisis Bioquímico

Biochemical Properties

(+)-Biotin 4-nitrophenyl ester plays a crucial role in biochemical reactions, particularly in the labeling and detection of biomolecules. This compound interacts with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with avidin and streptavidin, proteins that have a high affinity for biotin. This interaction is utilized in various biochemical assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting, where this compound is used to label antibodies or other proteins .

Cellular Effects

The effects of this compound on cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, when used in labeling experiments, this compound can help track the localization and interaction of proteins within cells, providing insights into cellular processes and functions . Additionally, its use in detecting specific proteins can help elucidate changes in gene expression and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound acts as an acylating agent, reacting with amino groups on proteins to form stable amide bonds. This reaction is facilitated by the presence of the 4-nitrophenyl group, which acts as a good leaving group, making the acylation process efficient . The binding interactions with biomolecules, such as avidin and streptavidin, further enhance its utility in biochemical assays.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and moisture . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can lead to changes in protein function and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, toxic effects can be observed, including changes in liver and kidney function . Threshold effects have been noted, where a certain dosage level must be reached before any noticeable impact on cellular function is observed.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein modification and degradation. This compound interacts with enzymes such as esterases, which hydrolyze the ester bond, releasing biotin and 4-nitrophenol . The released biotin can then participate in other metabolic processes, while 4-nitrophenol is further metabolized and excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with transporters and binding proteins. Once inside the cell, this compound can localize to specific cellular compartments, depending on the presence of targeting signals and post-translational modifications . The distribution within tissues is influenced by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals. For example, it can be localized to the nucleus, mitochondria, or endoplasmic reticulum, depending on the nature of the attached biomolecule . The localization can affect its activity, as the microenvironment within different cellular compartments can influence the efficiency of the labeling and detection processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Biotin 4-nitrophenyl ester typically involves the esterification of biotin with 4-nitrophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(+)-Biotin 4-nitrophenyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of biotin and 4-nitrophenol.

Substitution: The nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed in aqueous solutions with a mild acid or base to catalyze the reaction.

Substitution: Common nucleophiles include amines and thiols, and the reactions are often carried out in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Hydrolysis: Biotin and 4-nitrophenol.

Substitution: Biotin derivatives with various functional groups replacing the nitrophenyl group.

Aplicaciones Científicas De Investigación

Protein Labeling and Biotinylation

Overview

One of the primary applications of (+)-biotin 4-nitrophenyl ester is in the biotinylation of proteins and peptides. This process involves attaching biotin to proteins, allowing for their detection and purification through streptavidin interactions.

Spot Synthesis

A study demonstrated the effectiveness of biotin p-nitrophenyl ester in spot synthesis, a technique that allows for the parallel synthesis of peptides on solid supports. The resulting biotin-labeled peptides can be utilized for various biochemical assays, including protease cleavage site investigations and protein-protein interaction studies .

Case Study: Peptide-Protein Interactions

In an experimental setup, researchers used biotin-labeled peptides synthesized on cellulose membranes to investigate peptide-protein interactions. The high affinity between biotin and streptavidin facilitated sensitive detection and analysis of these interactions, showcasing the utility of this compound in proteomics .

Enhancement of Enzymatic Activity

Overview

Research has indicated that this compound can enhance the activity of guanylate cyclase in various tissues, including liver and kidney. This effect suggests potential roles in signaling pathways where guanylate cyclase is involved.

Experimental Findings

In vitro studies showed that both biotin and its analog significantly increased guanylate cyclase activity by two to three times at concentrations as low as 1 micromolar. This finding highlights the compound's potential as a modulator in biochemical pathways related to nitric oxide signaling .

Radiolabeling Applications

Overview

this compound has been explored as an activated ester for radiolabeling biomolecules, particularly in positron emission tomography (PET) imaging.

Study on Radiolabeling Efficiency

A comparative study demonstrated that 4-nitrophenyl activated esters are superior synthons for indirect radiolabeling. The use of these esters allows for rapid preparation of radiolabeled compounds with favorable acylation kinetics under direct radiofluorination conditions . The efficiency of biotin p-nitrophenyl ester in this context opens avenues for developing novel imaging agents.

Synthesis of Neoglycoconjugates

Overview

The compound has also been employed in the synthesis of neoglycoconjugates, which are important for studying carbohydrate-protein interactions.

Research Findings

A study reported a facile preparation method for fluorescent neoglycoproteins using p-nitrophenyl anthranilate alongside biotin p-nitrophenyl ester. This approach simplifies the creation of glycoproteins that can be used in various biological assays .

Summary Table of Applications

Comparación Con Compuestos Similares

(+)-Biotin 4-nitrophenyl ester can be compared with other biotin derivatives such as:

Biotin N-hydroxysuccinimide ester: Another commonly used biotinylation reagent, but with different reactivity and stability profiles.

Biotin maleimide: Used for labeling thiol groups specifically, offering a different functional group compatibility compared to 4-nitrophenyl ester.

The uniqueness of this compound lies in its ability to form stable linkages with a wide range of nucleophiles, making it versatile for various biochemical applications.

Actividad Biológica

(+)-Biotin 4-nitrophenyl ester, also known as Biotin p-nitrophenyl ester (BNP), is an active-ester derivative of biotin that has garnered attention for its biological activity, particularly in the context of biotin transport and its applications in bioconjugation. This article presents a comprehensive overview of its biological activity, including experimental findings, case studies, and relevant data.

Overview of this compound

This compound is a chemically modified form of biotin, a vital coenzyme involved in various metabolic processes. The incorporation of the 4-nitrophenyl group enhances its reactivity, making it useful for various biochemical applications, including peptide biotinylation and the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

The primary biological activity of this compound involves its role as an irreversible inhibitor of biotin transport in yeast cells, specifically Saccharomyces cerevisiae. Research indicates that BNP can effectively inactivate biotin transport at concentrations as low as M. This inactivation is progressive over time and occurs even in the presence of sodium azide, which typically blocks biotin accumulation .

Inactivation Specificity

The specificity of BNP's action is notable:

- It does not affect the transport of other amino acids such as lysine and aspartic acid.

- The inactivation can be partially prevented by high concentrations of free biotin, indicating competitive inhibition .

Table 1: Biological Activity Summary

| Parameter | Value/Observation |

|---|---|

| Inhibition Concentration | M |

| Cell Line Tested | Saccharomyces cerevisiae |

| Inhibition Type | Irreversible |

| Specificity | No effect on lysine/aspartic acid transport |

Case Study 1: Biotin Transport Inhibition

A study published in PubMed demonstrated that this compound irreversibly inhibits biotin transport in yeast. The researchers observed that the compound's effectiveness was maintained even under conditions that typically hinder biotin uptake . This finding underscores the potential use of BNP in studying biotin metabolism and transport mechanisms.

Case Study 2: Bioconjugation Applications

This compound has been evaluated for its utility in solid-phase peptide synthesis. A comparative study highlighted its efficiency in biotinylating peptides when compared to other biotin derivatives like Biotin-OSu (oxysuccinimide). The findings indicated that BNP provides a more straightforward approach to achieving high yields of biotinylated products .

Research Findings

Research has also explored the broader implications of using this compound in biomedical applications:

- Synthesis of PROTACs : The compound serves as a linker in PROTAC technology, facilitating targeted protein degradation. Its active-ester form allows for efficient conjugation to target proteins .

- Potential Therapeutic Applications : Studies suggest that compounds like BNP could be utilized to explore therapeutic avenues related to metabolic disorders where biotin transport is compromised.

Propiedades

IUPAC Name |

(4-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-11-7-5-10(6-8-11)19(22)23)4-2-1-3-13-15-12(9-25-13)17-16(21)18-15/h5-8,12-13,15H,1-4,9H2,(H2,17,18,21)/t12-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDNXDTXQPYKCA-YDHLFZDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80187424 | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33755-53-2 | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biotinyl-4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80187424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Biotin 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.